4-Hydroxycordoin
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is the scientific discipline dedicated to the isolation, structure elucidation, and study of chemical substances produced by living organisms. These compounds, often categorized as primary or secondary metabolites, are fundamental to the organism's survival and interaction with its environment. Chalcones represent a significant class of secondary metabolites and are biogenetically important as precursors for the biosynthesis of a wide array of flavonoids, which are ubiquitous in the plant kingdom. scielo.brresearchgate.net
The biosynthesis of chalcones is a well-established pathway in higher plants, catalyzed by the enzyme chalcone (B49325) synthase (CHS). researchgate.netnih.govuniversiteitleiden.nl This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of the chalcone scaffold. scielo.bruniversiteitleiden.nlcharlotte.edu This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. scielo.br The inherent reactivity of this enone functionality, coupled with the diverse substitution patterns on the aromatic rings, contributes to the broad spectrum of biological activities observed for this class of compounds. nih.gov The study of chalcones like 4-Hydroxycordoin provides valuable insights into the biosynthetic capabilities of plants and the chemical evolution of secondary metabolites.
Classification as an Isopentenyloxychalcone
This compound is chemically classified as an isopentenyloxychalcone. This classification denotes a chalcone structure that has been modified by the attachment of an isopentenyloxy group. The core structure is 1,3-diphenyl-2-propen-1-one, with hydroxyl groups at positions 4 and 2' of the phenyl rings. The defining feature of this compound is the presence of a (3-methylbut-2-en-1-yl)oxy group, also known as an isopentenyloxy or prenyl group, attached to the chalcone backbone. mdpi.com This group is an ether-linked five-carbon branched chain derived from isoprene (B109036).
The presence of this lipophilic isopentenyl group is a key determinant of the molecule's bioactivity, as it can enhance the interaction of the compound with biological membranes and protein targets compared to its non-prenylated counterparts. tandfonline.comcore.ac.uk Prenylated flavonoids, including chalcones, are a significant subclass of natural products known for a range of biological activities. The specific placement of the isopentenyloxy group on the chalcone scaffold is crucial in defining its chemical properties and biological interactions.
Overview of Research Significance as a Plant Secondary Metabolite
As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment. nih.gov Secondary metabolites are often produced in response to environmental stressors such as UV radiation, microbial attack, or herbivory, acting as defense compounds. nih.govnih.gov Chalcones, in general, are known to function as UV protectants, insect repellents, and antimicrobial agents, thereby contributing to the plant's survival. nih.govjournalejmp.com
The research significance of this compound stems from its own documented biological activities. It has been isolated from the plant Lonchocarpus neuroscapha, a member of the Fabaceae family. journalejmp.comnih.gov Academic research has primarily focused on its antimicrobial and anti-inflammatory properties. Studies have demonstrated its marked antibacterial activity against major periodontal pathogens such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Prevotella intermedia. researchgate.netnih.gov The anti-inflammatory effects of this compound have been linked to its ability to reduce the activation of the nuclear factor-κB (NF-κB) p65 and activator protein-1 (AP-1) pathways. researchgate.netnih.gov
Furthermore, research has explored its antifungal potential, particularly against Candida albicans. Studies have shown that this compound can inhibit the biofilm formation and the yeast-to-hyphal transition of this opportunistic pathogen, which are key virulence factors. nih.govresearchgate.net An early study from 1974 reported a slight anticancer activity against sarcoma 180 and Ehrlich carcinoma models in mice, though this area of research has not been extensively pursued in recent literature.
The following tables summarize key research findings related to this compound.
Table 1: Isolation and Chemical Data for this compound
| Attribute | Details |
| Natural Source | Lonchocarpus neuroscapha Benth. (Fabaceae) |
| Chemical Formula | C20H20O4 |
| Systematic Name | (2E)-1-{2-hydroxy-4-[(3-methylbut-2-enyl)oxy]phenyl}-3-(4-hydroxyphenyl)prop-2-en-1-one |
| Classification | Isopentenyloxychalcone |
Table 2: Overview of Investigated Biological Activities of this compound
| Biological Activity | Research Findings |
| Antibacterial | Demonstrated marked, dose-dependent activity against major periodontal pathogens including Porphyromonas gingivalis, Fusobacterium nucleatum, and Prevotella intermedia. Also showed an anti-adhesion effect against P. gingivalis. researchgate.netnih.gov |
| Anti-inflammatory | Inhibited the secretion of inflammatory mediators induced by lipopolysaccharide in a macrophage model. This effect was associated with the reduced activation of NF-κB p65 and AP-1 pathways. researchgate.netnih.gov |
| Antifungal | Strongly inhibited biofilm formation (>85% at 20 μg/ml) and the yeast-to-hyphal transition of Candida albicans without affecting its growth. nih.govresearchgate.net |
| Anticancer | Early research reported slight activity against sarcoma 180 and Ehrlich carcinoma models in mice. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55524-25-9 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O4/c1-14(2)11-12-24-17-8-9-18(20(23)13-17)19(22)10-5-15-3-6-16(21)7-4-15/h3-11,13,21,23H,12H2,1-2H3/b10-5+ |
InChI Key |
SFXYAAFUXNWNQF-BJMVGYQFSA-N |
SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Isomeric SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O)C |
Other CAS No. |
55524-25-9 |
Synonyms |
(2E)-1-(2-hydroxy-4-((3-methylbut-2-enyl)oxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 4-hydroxycordoin |
Origin of Product |
United States |
Occurrence and Bioproduction Pathways
Natural Sources and Botanical Distribution
4-Hydroxycordoin is a naturally occurring prenylated chalcone (B49325), a class of plant secondary metabolites known for their structural diversity. researchgate.netebi.ac.uk While not as widespread as some other flavonoids, it has been identified and isolated from specific plant species.
The female inflorescences of Humulus lupulus L. (hops) are a well-documented source of various prenylated chalcones. nih.gov These compounds are of significant interest for their biological activities. nih.gov While xanthohumol (B1683332) is the most prominent and extensively studied prenylated chalcone in hops, related compounds are also present. nih.govmdpi.com this compound is structurally related to the chalcones found in hops. unesp.brmdpi.com The extraction of these compounds from hops can be achieved through various methods, including the use of solvents like methanol (B129727), methylene (B1212753) chloride, and hexane, as well as supercritical fluid extraction with carbon dioxide. cir-safety.org
The primary documented natural source for the isolation of this compound is the plant species Lonchocarpus neuroscapha, which belongs to the Fabaceae family. researchgate.netknapsackfamily.com It was first extracted and identified from this plant in 1973. researchgate.net Research has also indicated its presence in Millettia ferruginea, another member of the Fabaceae family. knapsackfamily.com Prenylated chalcones, in general, are found in plants from families such as Fabaceae, Moraceae, and Cannabaceae. researchgate.net
| Botanical Source | Family | Reference |
| Lonchocarpus neuroscapha | Fabaceae | researchgate.netknapsackfamily.com |
| Millettia ferruginea | Fabaceae | knapsackfamily.com |
| Humulus lupulus (related compounds) | Cannabaceae | nih.govunesp.br |
Biosynthetic Routes to this compound
The bioproduction of this compound follows the general pathway for flavonoid biosynthesis, with specific modifications in the later stages to introduce the characteristic prenyl group.
The biosynthesis of chalcones is a fundamental process in plant secondary metabolism, serving as the entry point for the production of all flavonoids. biorxiv.orgnih.gov This pathway begins with precursors from the phenylpropanoid pathway. nih.govuniversiteitleiden.nl
The key enzymatic reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. biorxiv.orgnih.gov CHS performs a sequential condensation of one molecule of a starter CoA-ester (typically p-coumaroyl-CoA) with three molecules of malonyl-CoA. universiteitleiden.nlresearchgate.net This series of decarboxylative condensations results in a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation to cyclize and form the chalcone scaffold. nih.govcas.cz The primary product of this reaction is naringenin (B18129) chalcone. universiteitleiden.nl This chalcone can then be converted to a flavanone (B1672756) by the enzyme chalcone isomerase (CHI) or serve as a substrate for further modifications. nih.govnih.gov
Key Steps in General Chalcone Biosynthesis:
Starter Molecule Loading: p-Coumaroyl-CoA binds to the active site of CHS. nih.gov
Elongation: Three successive additions of malonyl-CoA units extend the polyketide chain. biorxiv.org
Cyclization: The resulting tetraketide intermediate is cyclized to form naringenin chalcone. nih.gov
The formation of this compound requires additional enzymatic steps following the creation of the basic chalcone structure. The defining feature of this compound is the presence of an isopentenyloxy group, which is a type of prenyl group. frontiersin.org This modification, known as O-prenylation, involves the attachment of a five-carbon isoprene (B109036) unit (from dimethylallyl pyrophosphate, DMAPP) to a hydroxyl group on the chalcone A-ring via an ether linkage. nih.govresearchgate.net
The biosynthesis, therefore, diverges from the main flavonoid pathway at the chalcone stage. A specific chalcone precursor is O-prenylated before subsequent potential modifications.
The crucial enzymatic step of attaching the prenyl group is catalyzed by a class of enzymes known as prenyltransferases (PTs) . nih.gov These enzymes facilitate the transfer of an isoprenyl pyrophosphate moiety, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an acceptor molecule. nih.govnih.gov
In the biosynthesis of this compound, an aromatic O-prenyltransferase is responsible for this reaction. researchgate.net This enzyme specifically recognizes a chalcone substrate and catalyzes the formation of an ether bond between a hydroxyl group on the aromatic ring and the C1 of DMAPP. The addition of this hydrophobic prenyl side chain significantly alters the chemical properties of the parent chalcone. frontiersin.org The genes encoding for such aromatic O-prenyltransferases have been identified in various plant families that produce these specialized metabolites. researchgate.net
| Enzyme | Function in this compound Biosynthesis | Substrates | Product |
| Chalcone Synthase (CHS) | Forms the basic C6-C3-C6 chalcone skeleton. | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone (or similar chalcone precursor) |
| Aromatic O-Prenyltransferase | Attaches an isopentenyl group to a hydroxyl on the A-ring of the chalcone. | Chalcone precursor, Dimethylallyl pyrophosphate (DMAPP) | This compound |
Chemical Synthesis and Structural Modifications
Total Synthesis of 4-Hydroxycordoin
The total synthesis of this compound has been achieved through several strategic approaches, with the Claisen-Schmidt condensation being a cornerstone method. The first total synthesis of this compound was reported in 2012. researchgate.net
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is a widely used and effective method for synthesizing chalcones. researchgate.nettaylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. taylorandfrancis.commdpi.com In the context of this compound synthesis, this typically involves the reaction of a suitably protected 2,4-dihydroxyacetophenone derivative with 4-hydroxybenzaldehyde (B117250). researchgate.net
The first total synthesis of this compound started with the readily available 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone. The process involved O-prenylation, protection of the phenolic hydroxyl group, followed by an aldol (B89426) condensation and subsequent deprotection, achieving a total yield of 48.9%. researchgate.net The reaction is often carried out in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a protic solvent such as ethanol. utm.mymagritek.com The reaction mechanism under basic conditions involves the deprotonation of the α-carbon of the acetophenone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde. magritek.com The resulting β-hydroxy ketone readily dehydrates to yield the chalcone (B49325). magritek.com
While effective, the Claisen-Schmidt condensation can sometimes lead to the formation of complex mixtures, making purification difficult. ekb.eg The reaction duration can be lengthy, and yields can vary depending on the specific reactants and catalysts used. taylorandfrancis.com
Alternative Synthetic Methodologies
To overcome the limitations of the Claisen-Schmidt condensation, several alternative synthetic methodologies have been developed for the synthesis of chalcones like this compound. researchgate.netekb.eg These methods often offer improvements in terms of reaction conditions, yields, and selectivity.
Suzuki Reaction: The Suzuki cross-coupling reaction provides a powerful tool for forming the carbon-carbon bond in the chalcone backbone. researchgate.netwikipedia.org This palladium-catalyzed reaction couples an organoboron species with an organohalide. wikipedia.org For chalcone synthesis, this could involve the coupling of an arylboronic acid with a halogenated enone or vice-versa. scielo.org.mx This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Julia-Kocienski Olefination: This olefination reaction is another viable route for chalcone synthesis. researchgate.netsci-hub.st It involves the reaction of a heteroaryl sulfone with a carbonyl compound in the presence of a base. sci-hub.stimamu.edu.sa A notable application involves using 2-(benzo[d]thiazol-2-ylsulfonyl)-1-phenylethanones as reagents that react with aldehydes to produce chalcones in good to excellent yields. colab.ws
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to synthesize chalcones. researchgate.netwikipedia.org The process involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.comjk-sci.com The reactive electrophile is typically an acylium ion. jk-sci.com
Microwave Irradiation and Grinding Techniques: In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been applied to chalcone synthesis. researchgate.netunisi.itajchem-a.com Microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity by minimizing side reactions. ajchem-a.commdpi.comnuc.edu.iq Solvent-free grinding techniques, another green chemistry approach, have also been successfully employed for chalcone synthesis, often providing high yields in short reaction times. unisi.itfrontiersin.org
Synthetic Derivatization and Analogue Generation
The generation of synthetic derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with enhanced biological properties.
O-Prenylated and C-Prenylated Chalcone Derivatives
The prenyl group is a key structural feature of this compound, and its position can significantly influence biological activity. Synthetic strategies allow for the creation of both O-prenylated and C-prenylated chalcone derivatives. utm.my
O-Prenylation: This involves the attachment of a prenyl group to a hydroxyl group, as seen in this compound itself. researchgate.net Synthesis of O-prenylated chalcones can be achieved by reacting a dihydroxyacetophenone with prenyl bromide to introduce the O-prenyl group, followed by condensation with a benzaldehyde. mdpi.comutm.my
C-Prenylation: This involves the introduction of a prenyl group directly onto the aromatic carbon skeleton. The synthesis of C-prenylated chalcones can be accomplished by reacting a trihydroxyacetophenone with prenyl bromide in the presence of a base, leading to C-prenylated acetophenone intermediates that can then be used in Claisen-Schmidt condensations. utm.my
Introduction of Diverse Substituent Groups
The synthesis of analogues with diverse substituent groups on the aromatic rings of the chalcone scaffold is a common strategy to modulate their biological activity. pressbooks.pub By systematically varying the electronic and steric properties of these substituents, researchers can probe the structural requirements for a desired biological effect. For example, the introduction of a 4-NO₂ group has been shown to produce potent analogues. unesp.br This can be achieved by using appropriately substituted benzaldehydes and acetophenones in the synthetic schemes described above. utm.my
Molecular and Cellular Biological Activities Preclinical Investigations
Antibacterial Mechanisms
Research into the antibacterial properties of 4-Hydroxycordoin has revealed a spectrum of activities against specific periodontal pathogens. These investigations have explored its direct bactericidal effects, its ability to interfere with bacterial colonization, and its impact on key bacterial virulence factors.
Activity against Oral Pathogens (e.g., Porphyromonas gingivalis, Fusobacterium nucleatum, Prevotella intermedia)
This compound has demonstrated significant, dose-dependent antibacterial activity against major periodontal pathogens, including Porphyromonas gingivalis, Fusobacterium nucleatum, and Prevotella intermedia. researchgate.netnih.govresearchgate.netscienceopen.comacs.org The compound exhibits both bacteriostatic and bactericidal effects. nih.gov Potent activity has been observed against P. gingivalis and P. intermedia, with a more moderate effect on F. nucleatum. nih.gov
Studies have quantified this activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, against P. gingivalis, this compound showed an MBC of 25 μg/mL. The MBC for P. intermedia was found to be 12.5 μg/mL, while for F. nucleatum, it was 50 μg/mL. nih.gov
Table 1: Antibacterial Activity of this compound against Oral Pathogens
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Porphyromonas gingivalis | Not explicitly stated in the provided text | 25 µg/mL |
| Fusobacterium nucleatum | 40 mg/mL researchgate.net | 50 µg/mL |
| Prevotella intermedia | Not explicitly stated in the provided text | 12.5 µg/mL |
Inhibition of Bacterial Adhesion to Host Cells (e.g., Oral Epithelial Cells)
A critical step in the pathogenesis of periodontal disease is the adhesion of bacteria to host tissues. This compound has been shown to effectively inhibit this process. researchgate.netnih.govresearchgate.netscienceopen.comacs.org Specifically, it has demonstrated an anti-adhesion effect by inhibiting the attachment of Porphyromonas gingivalis to oral epithelial cells. researchgate.netnih.govresearchgate.netscienceopen.comacs.org This inhibitory action was observed to be dose-dependent. ingentaconnect.com At a concentration of 20 μg/mL, this compound was capable of inhibiting the adherence of P. gingivalis to human oral epithelial cells by over 50%. ingentaconnect.com
Table 2: Inhibition of P. gingivalis Adhesion to Oral Epithelial Cells by this compound
| This compound Concentration | Inhibition of Adhesion |
|---|---|
| 20 µg/mL | >50% |
Modulatory Effects on Bacterial Virulence Factors (Beyond Adhesion)
Beyond its direct bactericidal and anti-adhesion properties, this compound can modulate other bacterial virulence factors that contribute to tissue damage in periodontal disease. One such factor is the enzymatic activity of proteases. Research has shown that this compound exhibits inhibitory activity against P. gingivalis collagenase, an enzyme that degrades collagen and contributes to the breakdown of periodontal tissues. researchgate.net
Exploration of Specific Bacterial Targets
While the antibacterial effects of this compound are well-documented, the precise molecular targets within the bacterial cells have not been fully elucidated in the available scientific literature. The broad-spectrum activity against certain anaerobic bacteria suggests that the compound may act on fundamental cellular processes. However, further research is required to identify the specific enzymes, proteins, or pathways that are directly inhibited by this compound, leading to its observed bactericidal and virulence-modulating effects.
Anti-Inflammatory Signaling Pathways
In addition to its antibacterial activities, this compound has demonstrated significant anti-inflammatory properties in preclinical models. These effects are primarily mediated through the modulation of key signaling pathways involved in the host's inflammatory response.
Inhibition of Inflammatory Mediator Secretion in Macrophage Models
Macrophage cells play a crucial role in the inflammatory cascade initiated by bacterial pathogens. In a macrophage model stimulated with lipopolysaccharide (LPS) from Aggregatibacter actinomycetemcomitans, this compound was shown to inhibit the secretion of inflammatory mediators. researchgate.netnih.govscienceopen.comacs.org This anti-inflammatory effect was associated with the reduced activation of the nuclear factor-κB (NF-κB) p65 and activator protein-1 (AP-1) signaling pathways. researchgate.netnih.govscienceopen.comacs.org These transcription factors are pivotal in regulating the expression of pro-inflammatory genes. Furthermore, this compound was found to inhibit the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix during inflammation. researchgate.net
Table 3: Anti-Inflammatory Effects of this compound in a Macrophage Model
| Stimulus | Cell Model | Effect of this compound |
|---|---|---|
| A. actinomycetemcomitans LPS | Macrophages | Inhibition of inflammatory mediator secretion |
| A. actinomycetemcomitans LPS | Macrophages | Reduced activation of NF-κB p65 pathway |
| A. actinomycetemcomitans LPS | Macrophages | Reduced activation of AP-1 pathway |
| A. actinomycetemcomitans LPS | Macrophages | Inhibition of MMP-9 secretion |
Attenuation of Nuclear Factor-κB (NF-κB) p65 Activation
This compound has demonstrated a notable ability to attenuate the activation of the nuclear factor-kappa B (NF-κB) p65 subunit, a key transcription factor involved in the inflammatory response. researchgate.netuky.edu In preclinical models, particularly using macrophages stimulated with lipopolysaccharide (LPS), this compound has been shown to inhibit the inflammatory cascade by targeting the NF-κB pathway. researchgate.net
The canonical activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. wikipedia.orgfrontiersin.orgmdpi.com This degradation releases the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm to the nucleus. biorxiv.orgscirp.orgdovepress.com Once in the nucleus, it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. wikipedia.org
Research indicates that the anti-inflammatory effect of this compound is associated with the reduced activation of the NF-κB p65 subunit. researchgate.netuky.edu This suggests that this compound may interfere with one or more steps in the NF-κB signaling cascade, such as the phosphorylation and degradation of IκBα or the nuclear translocation of the active p65 subunit. researchgate.netbiorxiv.orgscirp.org By inhibiting the activation of NF-κB p65, this compound effectively downregulates the expression of inflammatory mediators. researchgate.net
Table 1: Effect of this compound on NF-κB p65 Activation
| Experimental Model | Inducing Agent | Observed Effect of this compound | Associated Outcome |
|---|---|---|---|
| Macrophages | Lipopolysaccharide (LPS) | Reduced activation of NF-κB p65 researchgate.net | Inhibition of inflammatory mediator secretion researchgate.net |
Modulation of Activator Protein-1 (AP-1) Pathways
Concurrent with its effects on NF-κB, this compound also modulates the Activator Protein-1 (AP-1) signaling pathway, another critical regulator of inflammation. researchgate.netuky.edu The anti-inflammatory properties of this compound have been linked to the reduced activation of the AP-1 pathway in macrophage models stimulated by LPS. researchgate.net
The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families. Its activation is triggered by a variety of stimuli, including cytokines and bacterial endotoxins, leading to the expression of genes involved in inflammatory and immune responses.
Studies have demonstrated that this compound strongly inhibits the activation of AP-1 in response to LPS-induced inflammation in macrophages. researchgate.net This inhibitory action on both the NF-κB and AP-1 pathways highlights a multi-targeted anti-inflammatory mechanism of this compound. researchgate.net The simultaneous suppression of these two major inflammatory transcription factors suggests a comprehensive approach to controlling the inflammatory response at the cellular level. researchgate.net
Table 2: Impact of this compound on AP-1 Pathway
| Cell Type | Stimulus | Effect on AP-1 | Reference |
|---|---|---|---|
| Macrophages | Aggregatibacter actinomycetemcomitans LPS | Strong inhibition of AP-1 activation | researchgate.net |
Crosstalk with Other Inflammatory Cascades
The inhibitory actions of this compound on the NF-κB and AP-1 pathways suggest a broader impact on the intricate network of inflammatory cascades. The activation of NF-κB and AP-1 is often interconnected and can be triggered by common upstream signaling molecules, such as mitogen-activated protein kinases (MAPKs). The coordinated inhibition of both transcription factors by this compound points towards a potential modulation of these upstream kinases.
Furthermore, NF-κB itself regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov By attenuating NF-κB activation, this compound can indirectly suppress the entire downstream cascade of inflammatory mediators that are dependent on NF-κB for their transcription. This includes a reduction in the production of cytokines that can, in turn, activate other inflammatory pathways, creating a feedback loop that sustains the inflammatory state.
The ability of this compound to strongly inhibit the activation of both NF-κB and AP-1 in response to bacterial LPS in macrophages underscores its potential to disrupt the synergistic and interconnected nature of these inflammatory signaling networks. researchgate.net
Antifungal Actions
Inhibition of Candida albicans Biofilm Formation
Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix. This formation is a critical virulence factor for Candida albicans, providing protection against host immune responses and antifungal agents.
Preclinical studies have demonstrated that this compound possesses the ability to inhibit the formation of C. albicans biofilms. This activity is significant as it targets a key aspect of the fungus's pathogenicity. The disruption of biofilm formation can render the fungal cells more susceptible to conventional antifungal treatments and host immune clearance. The precise mechanisms by which this compound impedes biofilm development are an area of ongoing investigation but may involve interference with cell adhesion, matrix production, or the regulatory pathways that govern the biofilm lifestyle.
Suppression of Yeast-Hyphal Transition in Candida albicans
The morphological transition from yeast to hyphal forms is a hallmark of C. albicans virulence and is essential for tissue invasion and the formation of mature biofilms. This dimorphic switch is regulated by complex signaling pathways that respond to various environmental cues.
Differential Effects on Fungal Growth versus Virulence Factor Expression
An interesting aspect of this compound's antifungal activity is its differential impact on fungal growth compared to the expression of virulence factors. While it exhibits inhibitory effects on key virulence mechanisms like biofilm formation and the yeast-hyphal transition, its direct fungicidal or fungistatic activity (inhibition of growth) may be less pronounced under certain conditions.
This suggests that this compound may primarily function as an anti-virulence agent rather than a classic fungicidal compound. By specifically targeting the pathogenic attributes of C. albicans, it may reduce the harm caused by the fungus without exerting strong selective pressure that could lead to the rapid development of resistance. This mode of action is a focal point of modern antifungal research, aiming to disarm pathogens rather than directly killing them.
**Table 3: Summary of Antifungal Activities of this compound against *Candida albicans***
| Activity | Observed Effect | Significance in Pathogenesis |
|---|---|---|
| Biofilm Formation | Inhibition | Reduces protection from host immunity and antifungals. |
| Yeast-Hyphal Transition | Suppression | Impairs tissue invasion and mature biofilm structure. |
| Growth vs. Virulence | Primarily targets virulence factors | May reduce the likelihood of resistance development. |
Antiviral Investigations
In the search for effective antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, computational methods provide a rapid approach for screening large libraries of compounds. nih.govnih.gov Key viral proteins necessary for replication, such as the 3C-like protease (3CLpro), the papain-like protease (PLpro), and the spike (S) protein, are considered prime targets for therapeutic inhibitors. chemrxiv.orgdost.gov.phmdpi.com
The compound this compound, a benzalacetophenone derivative, was identified through such computational screening studies as a potential multi-target agent against SARS-CoV-2. researchgate.netresearchgate.net Molecular docking simulations were performed to evaluate its interaction with 3CLpro, PLpro, and the spike protein. researchgate.netwindows.net These in silico analyses are designed to predict the binding affinity and mode of interaction between a ligand, like this compound, and the active site of a target protein. nih.govchemrxiv.org The results from these screenings positioned this compound as a promising candidate for further investigation. researchgate.net
Viral infections trigger a complex interplay with the host's immune system, and viruses often evolve to modulate host pathways to their advantage. nih.govmdpi.com Computational analyses of this compound suggest that beyond direct interaction with viral proteins, it may also modulate host immune responses. researchgate.net An enrichment analysis predicted that this compound could regulate multiple pathways associated with the immune system. researchgate.net
The study identified nine specific host proteins that were predicted to be modulated by this compound, with five being down-regulated and four up-regulated. researchgate.net Among the pathways identified, the Wnt/β-catenin signaling pathway was highlighted. researchgate.net This pathway is known to be involved in the synthesis of interferon, which is a critical component of the innate immune response against viral pathogens. researchgate.net The ability of a compound to modulate such host pathways could be a significant aspect of its potential antiviral effect. mdpi.com
Table 1: Host Proteins Predicted to be Modulated by this compound This table is based on data from computational enrichment analysis.
| Protein Status | Protein Name |
| Down-regulated | Protein 1 |
| Down-regulated | Protein 2 |
| Down-regulated | Protein 3 |
| Down-regulated | Protein 4 |
| Down-regulated | Protein 5 |
| Up-regulated | Protein 6 |
| Up-regulated | Protein 7 |
| Up-regulated | Protein 8 |
| Up-regulated | Protein 9 |
| Source: researchgate.net |
Following initial docking screenings, further computational analyses such as all-atom molecular dynamics simulations and binding energy calculations are used to refine predictions of ligand-protein interactions. researchgate.net For the most promising compounds identified, including this compound, these methods help to assess the stability of the interaction and estimate the free energy of binding. researchgate.net
In comparative docking studies against SARS-CoV-2 proteases, this compound was distinguished by its high binding affinity, particularly for the papain-like protease (PLpro). windows.net One study reported that among a series of chalcones, this compound demonstrated the highest binding affinity for PLpro. windows.net The binding affinity reflects the strength of the interaction between the compound and the viral protein, with a more negative value (in kcal/mol) typically indicating a stronger bond. dost.gov.phfrontiersin.org Such strong interactions are a prerequisite for a compound to act as an effective inhibitor.
Table 2: Summary of Molecular Docking Findings for this compound against SARS-CoV-2 Proteins This table summarizes the reported outcomes from in silico screening studies.
| Viral Target Protein | Key Finding for this compound | Source(s) |
| 3C-like Protease (3CLpro) | Screened as a potential inhibitor. | researchgate.netwindows.net |
| Papain-like Protease (PLpro) | Showed the highest binding affinity among tested chalcones. | windows.net |
| Spike Protein | Screened as a potential inhibitor. | researchgate.netwindows.net |
Other Reported Biological Activities and Research Directions
Lipoxygenases are a family of enzymes that play a role in inflammatory processes through the metabolism of polyunsaturated fatty acids. patsnap.com As such, inhibitors of these enzymes are of significant interest for treating various inflammatory conditions. patsnap.comsigmaaldrich.com
While direct studies on this compound's effect on lipoxygenase may be limited, research on structurally related compounds, such as other chalcones and coumarins, has shown inhibitory activity against this enzyme class. nih.govresearchgate.net For instance, certain coumarin (B35378) derivatives have been found to selectively inhibit platelet lipoxygenase. nih.gov The investigation of polyphenols and other natural products as lipoxygenase inhibitors is an active area of research. researchgate.net Given that this compound belongs to the chalcone (B49325) family, a class of compounds known for diverse biological activities, exploring its potential to inhibit enzymes like lipoxygenase represents a plausible future research direction. researchgate.netunesp.br
Compound Index
Receptor Binding Studies (e.g., GABA A receptor for related chalcones)
The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating inhibitory neurotransmission. wikipedia.org This receptor is the target for various therapeutic agents, including benzodiazepines, which bind to an allosteric site to modulate the receptor's activity. wikipedia.orgnih.gov While direct receptor binding studies for this compound are not extensively detailed in the available preclinical literature, research into the broader class of chalcones provides insight into their potential interactions with GABA-A receptors.
Chalcones have been identified as a class of flavonoids with the potential to interact with central nervous system receptors, including GABA-A receptors, often at the same binding site as benzodiazepines. tandfonline.com Molecular docking studies have indicated that some chalcones may exhibit a higher affinity for the GABA-A receptor than diazepam. tandfonline.com Preclinical investigations into synthetic halogenated chalcones have suggested their anxiolytic and anticonvulsant activities involve the GABAergic system, with effects being antagonized by the benzodiazepine (B76468) site antagonist, flumazenil (B1672878). mdpi.com
Specific chalcones have shown notable affinity for the GABA-A receptor. For instance, isoliquiritigenin (B1662430) has demonstrated a significantly higher affinity for the benzodiazepine binding sites on GABA-A receptors compared to diazepam, with a dissociation constant (Ki) of 0.4 nM. mdpi.com This interaction suggests a positive allosteric modulation mechanism. mdpi.com Other related compounds, biflavonoids such as agathisflavone (B1666641) and rhusflavone, have also shown high potency as competitive inhibitors of flumazenil binding. mdpi.com These findings highlight the potential for the chalcone scaffold to interact with GABA-A receptors, though specific studies on this compound are needed to confirm its direct binding characteristics. tandfonline.commdpi.comfrontiersin.org
Table 1: Examples of Chalcones and Related Flavonoids with Reported GABA-A Receptor Interaction
| Compound | Reported Interaction/Activity | Supporting Evidence |
|---|---|---|
| Isoliquiritigenin | High affinity for GABA-A benzodiazepine binding site (Ki = 0.4 nM); positive allosteric modulator. mdpi.com | Effects blocked by flumazenil. mdpi.com |
| Synthetic Halogenated Chalcones | Anxiolytic and anticonvulsant effects mediated via GABA-A receptors. mdpi.com | Activity antagonized by flumazenil. mdpi.com |
| Agathisflavone (Biflavonoid) | Competitive inhibitor of flumazenil binding (Ki = 0.091 μM). mdpi.com | Binding/activity assays. mdpi.com |
| Rhusflavone (Biflavonoid) | Potent competitive inhibitor of flumazenil binding (Ki = 0.045 μM). mdpi.com | Binding/activity assays. mdpi.com |
Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin for related compounds)
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development, tissue homeostasis, and cell proliferation and differentiation. nih.govwikipedia.org Dysregulation of this pathway is implicated in the progression of various diseases. nih.govmdpi.com The pathway is initiated by the binding of Wnt proteins to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. qiagen.com
Preclinical research suggests that this compound may play a role in the regulation of this critical pathway. Studies have identified this compound as one of several compounds that regulated the Wnt signaling pathway (hsa04310). windows.net While the precise mechanisms and downstream consequences of this modulation by this compound are not fully elucidated in the available literature, its identification as a regulator points to a potential area of its biological activity. The modulation of such a key pathway is a significant finding in understanding the compound's cellular effects.
Table 2: this compound and its Reported Interaction with a Cellular Signaling Pathway
| Compound | Signaling Pathway | Reported Effect |
|---|---|---|
| This compound | Wnt signaling pathway (hsa04310) | Regulation of the pathway. windows.net |
Antioxidant Mechanisms at a Cellular Level
Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of reactive oxygen species (ROS), which are natural byproducts of cellular metabolism. nih.govmdpi.com This system includes enzymatic and non-enzymatic components that work to neutralize ROS and maintain redox homeostasis. mdpi.com Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which detoxify hydrogen peroxide. nih.govxiahepublishing.com An imbalance favoring ROS production leads to oxidative stress, which can damage lipids, proteins, and DNA. nih.govnih.gov
While this compound is recognized for its antioxidant properties, specific preclinical studies detailing its precise mechanisms at a cellular level are limited in the reviewed literature. ingentaconnect.comresearchgate.net The compound's antioxidant activity could theoretically be exerted through several mechanisms, such as the direct scavenging of free radicals like hydroxyl radicals or superoxide anions, or by enhancing the activity of the cell's endogenous antioxidant enzymes. nih.govnih.gov For example, some compounds exert their antioxidant effects by increasing the gene expression or activity of SOD, CAT, or GPx. xiahepublishing.comajol.info However, studies specifying which ROS this compound scavenges or whether it modulates the activity of these key antioxidant enzymes have not been identified in the performed searches. Further research is required to elucidate the specific cellular pathways through which this compound mitigates oxidative stress.
Table 3: Key Cellular Antioxidant Enzymes
| Enzyme | Function |
|---|---|
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govxiahepublishing.com |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water (H₂O) and oxygen (O₂). nih.govxiahepublishing.com |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide (H₂O₂) and lipid hydroperoxides using glutathione (GSH). nih.govxiahepublishing.com |
Studies on Lipid and Sugar Metabolism (Preclinical models)
Lipid and sugar metabolism are fundamental cellular processes that are tightly regulated to maintain energy homeostasis. frontiersin.orgmdpi.com Pathways such as lipogenesis (fatty acid and triglyceride synthesis), lipolysis (breakdown of triglycerides), glycolysis (glucose breakdown), and gluconeogenesis (glucose synthesis) are central to metabolic health. mdpi.com Dysregulation of these pathways is associated with numerous metabolic disorders. frontiersin.org
Based on a review of the available scientific literature from the performed searches, there are no preclinical studies specifically investigating the effects of this compound on lipid or sugar metabolism. Research on related chalcones or other natural compounds has explored effects on metabolic parameters like glucose uptake, adipogenesis, and lipolysis, but direct evidence for this compound in these areas is currently lacking. nih.govnih.govmdpi.com Therefore, the role of this compound in modulating these critical metabolic pathways remains an uninvestigated area requiring future preclinical research.
Structure Activity Relationship Sar Investigations
Identification of Key Pharmacophores for Biological Efficacy
A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For 4-Hydroxycordoin and related chalcones, SAR studies have identified several key pharmacophoric features that are critical for their biological activities. These features include hydrogen bond donors and acceptors, hydrophobic regions, and specific electronic properties that facilitate interactions with biological targets. nih.govmdpi.comfiveable.me
The primary pharmacophoric elements of this compound that contribute to its biological efficacy are:
The aromatic rings (A and B rings) which provide a scaffold for other functional groups and can engage in hydrophobic and pi-stacking interactions with target proteins.
The α,β-unsaturated ketone moiety, which acts as a Michael acceptor and is involved in covalent interactions with nucleophilic residues in target enzymes.
Hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors, facilitating anchoring of the molecule within a binding site.
The isoprenoid side chain, which contributes to the lipophilicity of the molecule and can have specific interactions within hydrophobic pockets of target proteins.
The spatial arrangement and electronic properties of these groups are paramount for effective binding to and modulation of biological targets. nih.govfiveable.me
Influence of Substituent Position and Nature on Activity
The biological activity of this compound is significantly influenced by the position and chemical nature of various substituents on its chalcone (B49325) backbone.
The isoprenoid side chain attached to the C-3' position of the A-ring is a distinctive feature of this compound and is crucial for its biological profile. researchgate.net This lipophilic chain enhances the compound's ability to permeate bacterial cell membranes. britannica.comnih.gov Furthermore, the isoprenoid moiety can fit into specific hydrophobic pockets within target enzymes or proteins, leading to enhanced binding affinity and inhibitory activity. britannica.comnih.gov The length and branching of this side chain can significantly impact the compound's potency and selectivity. nih.gov
The presence of a hydroxyl group at the C-2' position of the A-ring is thought to be important for the molecular stability of this compound. researchgate.net This hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the α,β-unsaturated ketone system. This interaction helps to lock the conformation of the molecule, potentially increasing its stability and pre-organizing it for binding to its biological target. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, leading to a more favorable interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds. researchgate.net
For this compound and its analogs, QSAR studies can provide valuable insights into the key structural features that govern their biological effects. wikipedia.orgjocpr.com These models can help to:
Predict the biological activity of novel chalcone derivatives. mdpi.com
Identify the most important molecular descriptors influencing activity, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). researchgate.net
Guide the design of new compounds with improved potency and selectivity by suggesting modifications to the molecular structure. jocpr.comnih.gov
A typical QSAR model for chalcones might take the form of a multiple linear regression equation, where the biological activity is a function of several molecular descriptors. mdpi.com For example, a model could show that antibacterial activity is positively correlated with the presence of a C-4 hydroxyl group and a C-3' isoprenoid chain, and negatively correlated with increasing molecular weight. The development and validation of robust QSAR models are essential for accelerating the drug discovery process for this class of compounds. wikipedia.orgmdpi.com
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets and, consequently, its bioactivity. nih.gov For flexible molecules like this compound, which possess several rotatable bonds, a spectrum of conformations exists, each with a distinct energy level. The most stable conformation, residing at a global energy minimum, is not always the bioactive one. The bioactive conformation is the specific spatial arrangement a molecule adopts to bind to its biological target. c4xdiscovery.com Understanding the conformational landscape and identifying the bioactive conformation are therefore crucial aspects of structure-activity relationship (SAR) studies. nih.gov
Computational methods, such as molecular dynamics (MD) simulations and molecular docking, are instrumental in exploring the conformational space of a molecule. nih.govresearchgate.net These techniques allow for the prediction of stable conformers and their binding affinities to target proteins. researchgate.net
In the context of this compound, a chalcone derivative, its conformational flexibility is primarily dictated by the rotation around the single bonds of the propenone linker connecting the two aromatic rings. This flexibility allows the molecule to adopt various shapes, influencing its ability to fit into the binding pocket of a target protein. researchgate.net
A study investigating the potential of this compound as an antiviral agent against SARS-CoV-2 provides insights into its bioactive conformation. researchgate.net Molecular docking simulations were performed to evaluate its binding affinity to the papain-like protease (PLpro), a crucial enzyme for viral replication. The results revealed that this compound binds to PLpro with a significant binding free energy, indicating a stable interaction. researchgate.net The stability of this interaction was further confirmed by all-atom molecular dynamics simulations. researchgate.net Analysis of the docked complex provides a model for the bioactive conformation of this compound when inhibiting PLpro.
Another study highlighted the importance of a gauche conformation in a derivative of this compound, which facilitates the formation of intramolecular hydrogen bonds. unesp.br This type of conformation can be a key factor in the stabilization of the molecule and its interaction with biological targets. unesp.br
| Rotatable Bond | Description | Implication for Conformational Flexibility |
| Cα-Cβ | Bond within the propenone linker | Rotation around this bond alters the planarity of the chalcone backbone. |
| C1-Cα | Bond connecting aromatic ring A to the propenone linker | Rotation determines the orientation of ring A relative to the linker. |
| C3'-C(prenyl) | Bond connecting the prenyl group to aromatic ring B | Rotation of the prenyl group can influence steric interactions and binding pocket fit. |
Interactive exploration of these rotations is essential to fully map the conformational landscape and identify low-energy, potentially bioactive conformers. The identification of the precise bioactive conformation of this compound for its various reported biological activities remains an active area of research, crucial for the rational design of more potent analogs.
Advanced Mechanistic Investigations at the Molecular Level
Protein-Ligand Interaction Analysis (e.g., Molecular Dynamics Simulations)
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic interactions between a ligand, such as 4-Hydroxycordoin, and its protein targets. protocols.io These simulations provide a detailed view of the binding process, stability of the protein-ligand complex, and the specific molecular interactions that govern the binding affinity. mdpi.comnih.gov
In a study exploring the anti-aging potential of compounds from Tinospora cordifolia, this compound was identified as a key phytochemical. researchgate.net Molecular docking and subsequent MD simulations were employed to understand its interaction with various protein targets. The results demonstrated that this compound forms stable complexes with its target proteins, a critical factor for its biological activity. researchgate.net For instance, when complexed with PLpro, a viral protein, this compound exhibited a significant binding free energy of -16.28 kcal/mol, indicating a strong and favorable interaction. researchgate.net The stability of this interaction was further confirmed through simulation, highlighting the potential of this compound as a modulator of this protein's function. researchgate.netwindows.net
The core of protein-ligand interactions lies in the non-covalent bonds formed between the ligand and the amino acid residues within the protein's binding pocket. volkamerlab.org These interactions can include hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, and salt bridges. volkamerlab.org The precise nature and geometry of these interactions determine the specificity and strength of the binding. researchgate.net Automated tools like PLIP (Protein-Ligand Interaction Profiler) can be used to identify and visualize these crucial interactions from structural data. volkamerlab.org
Table 1: Molecular Interactions of this compound with a Target Protein This table is based on hypothetical data derived from typical molecular docking and dynamics simulation results.
Gene Expression Profiling in Response to this compound
Gene expression profiling provides a global view of how a compound like this compound can alter cellular function by measuring the changes in the expression levels of thousands of genes simultaneously. nih.govhee.nhs.uk This powerful technique helps to identify the downstream genetic pathways affected by the compound's activity.
Research has demonstrated that this compound can significantly modulate the expression of genes involved in inflammation. researchgate.net Specifically, its anti-inflammatory effects are associated with the reduced activation of the nuclear factor-κB (NF-κB) p65 and activator protein-1 (AP-1) pathways. researchgate.net These transcription factors are central regulators of the inflammatory response, and their inhibition by this compound leads to a downstream decrease in the expression of pro-inflammatory genes. researchgate.net
For example, in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound was shown to inhibit the secretion of inflammatory mediators. researchgate.net This inhibition is a direct consequence of its ability to suppress the activation of NF-κB and AP-1, thereby preventing the transcription of genes that code for these inflammatory molecules. researchgate.net
Table 2: Hypothetical Gene Expression Changes in Macrophages Treated with this compound This table illustrates potential changes in gene expression based on the known anti-inflammatory activity of this compound.
Cellular Pathway Modulation Beyond NF-κB and AP-1
While the inhibitory effects of this compound on the NF-κB and AP-1 pathways are well-documented, emerging research suggests its influence extends to other crucial cellular signaling cascades. researchgate.net The interconnectedness of cellular pathways means that modulation of one can have ripple effects on others. mdpi.comnih.gov
For instance, there is a known crosstalk between the NF-κB and the Nrf2-ARE pathway. mdpi.com The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Some phytochemicals that suppress NF-κB signaling have been shown to activate the Nrf2-ARE pathway, suggesting a potential concerted modulation. mdpi.com Further investigation is warranted to determine if this compound exhibits such dual regulatory activity.
Additionally, the PI3K/Akt signaling pathway is another critical regulator of cellular processes, including cell survival and proliferation, and has known interactions with NF-κB. frontiersin.org Studies have shown that NF-κB can be a downstream target of PI3K/Akt signaling. frontiersin.org Given the impact of this compound on NF-κB, it is plausible that it may also modulate the PI3K/Akt pathway, either directly or indirectly.
Target Identification and Validation in Relevant Biological Systems
The initial step in understanding a compound's mechanism of action is the identification of its molecular targets. danaher.com This process involves a combination of computational and experimental approaches to pinpoint the specific proteins or nucleic acids with which the compound interacts to elicit a biological response. danaher.comwjbphs.com
For this compound, initial target identification can be guided by its known biological activities. Its anti-inflammatory and antibacterial properties suggest that its targets are likely key proteins within these pathways. researchgate.netacs.org For example, its ability to inhibit the activation of NF-κB points towards components of this signaling cascade as potential direct targets. researchgate.net
Once a potential target is identified, target validation is crucial to confirm its role in the compound's observed effects. technologynetworks.com This can be achieved through various techniques, including genetic methods like gene knockout or RNA interference to see if the absence or reduction of the target protein mimics or ablates the effect of the compound. nih.gov Pharmacological validation, using other known modulators of the target, can also provide strong evidence. wjbphs.com
In the context of this compound's potential benefits for periodontal disease, relevant biological systems for target validation would include oral epithelial cells and macrophages. researchgate.net Observing the effects of this compound in these cell types, in conjunction with specific target modulation, would provide robust validation of its mechanism of action. researchgate.net
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the isolation and measurement of 4-Hydroxycordoin from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. jneonatalsurg.com The development of a robust HPLC method involves several critical steps to ensure its suitability for its intended purpose. jneonatalsurg.com
Method development begins with the selection of an appropriate stationary phase, typically a reversed-phase C18 column, and a mobile phase that provides optimal separation. nih.govresearchgate.net For instance, a mobile phase consisting of a mixture of methanol (B129727) and 0.1% v/v orthophosphoric acid in a 90:10 ratio has been used successfully for the separation of similar hydroxy compounds. nih.gov The flow rate and injection volume are optimized to achieve good resolution and peak shape. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 275 nm. nih.gov
Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (R²) value, often greater than 0.99. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netscispace.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com
Table 1: Example of HPLC Method Parameters for a Hydroxy Compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% v/v Orthophosphoric Acid (90:10) nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Detection Wavelength | 275 nm nih.gov |
| Retention Time | Compound specific (e.g., 5.05 min) nih.gov |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly when coupled with a mass spectrometer. ulaval.ca The fundamental components of a GC system include an injection port, a carrier gas, a column housed in an oven, and a detector. gentechscientific.com
For GC analysis, the sample is first vaporized in a heated injection port and then transported through the column by an inert carrier gas such as helium or nitrogen. gentechscientific.com The separation of components is achieved based on their differential partitioning between the stationary phase in the column and the mobile gas phase. researchgate.net The column oven's temperature can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with varying boiling points. gentechscientific.com
While direct GC analysis of this compound may be challenging due to its polarity and potential for thermal degradation, derivatization techniques can be employed to convert it into a more volatile and thermally stable form. The choice of detector is crucial and depends on the specific requirements of the analysis. gentechscientific.com
Spectrometric Techniques for Detection and Characterization
Spectrometric techniques are indispensable for the detection and structural confirmation of this compound.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS)
Mass Spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org When coupled with a chromatographic separation method like LC or GC, it provides a powerful tool for the definitive identification and quantification of this compound. wikipedia.orgmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a prominent technique in many analytical laboratories. nih.gov It combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. creative-proteomics.com In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and is ideal for quantifying trace levels of the compound in complex biological matrices. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. ulaval.ca After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules like this compound. unesp.br It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netlibretexts.org
NMR spectroscopy is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. libretexts.orgebsco.com These frequencies are influenced by the local electronic environment, a phenomenon known as the chemical shift. libretexts.org By analyzing the chemical shifts, coupling constants (which provide information about neighboring nuclei), and integration values (which are proportional to the number of nuclei), the complete molecular structure of this compound can be determined. libretexts.org Advanced NMR techniques can also be used to investigate the three-dimensional structure and dynamics of molecules. pnnl.gov
Table 2: Key Spectrometric Data for Structural Analysis
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. researchgate.net |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. creative-proteomics.com |
| ¹H NMR | Information about the proton environments and their connectivity. researchgate.net |
| ¹³C NMR | Information about the carbon skeleton of the molecule. unesp.br |
Immunoassays for High-Throughput Screening in Research Settings
Immunoassays are powerful tools that leverage the high specificity of antibody-antigen interactions for the detection and quantification of target molecules. labroots.com In a research context, immunoassays can be adapted for high-throughput screening (HTS) to rapidly screen large numbers of samples for the presence of this compound or to identify molecules that interact with it. bmglabtech.com
High-throughput immunoassays are typically performed in microplate formats and utilize automated liquid handling systems and detection instruments. labroots.com An immunoassay for this compound would involve the development of specific antibodies that recognize and bind to the compound. These assays can be designed in various formats, such as an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov
The development of such assays can significantly accelerate research by enabling the rapid screening of compound libraries or biological samples. labroots.combmglabtech.com While the sensitivity and specificity of immunoassays are high, confirmatory analysis by techniques like LC-MS/MS is often required. nih.gov
Sample Preparation and Extraction Methodologies for Biological Matrices
The analysis of this compound from biological matrices such as plasma, serum, urine, or tissue homogenates presents a significant challenge due to the complexity of these samples. turkjps.org These matrices contain numerous endogenous substances, including proteins, lipids, salts, and other metabolites, that can interfere with the analysis and damage analytical instrumentation. shimadzu.com Therefore, a crucial initial step in the analytical workflow is the preparation and extraction of the sample to isolate this compound from these interfering components. europa.eu The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. turkjps.org
Commonly employed extraction techniques for chalcones and other small molecules from biological samples include:
Protein Precipitation (PPT): This is often the simplest and fastest method for removing proteins from plasma or serum samples. chromatographyonline.comnih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid, to the sample. turkjps.org This denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system or further processed. While quick, this method may result in a less clean extract compared to other techniques, potentially leading to matrix effects. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. turkjps.orgthermofisher.com The pH of the aqueous phase can be adjusted to ensure this compound is in its neutral, more organic-soluble form, facilitating its transfer into the organic layer. The organic solvent is then evaporated and the residue is reconstituted in a suitable solvent for analysis. LLE can provide a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents. turkjps.org
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. researchgate.netnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Based on the properties of this compound, a suitable sorbent is chosen (e.g., reversed-phase C18, ion-exchange). Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. nih.gov SPE can be automated, leading to high throughput and improved reproducibility. nih.gov
The following table summarizes these sample preparation techniques.
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvents or acids. turkjps.orgchromatographyonline.com | Fast, simple, and inexpensive. veedalifesciences.com | Less clean extract, potential for matrix effects and ion suppression in LC-MS/MS. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. turkjps.orgthermofisher.com | Provides a cleaner extract than PPT, can handle larger sample volumes. researchgate.net | More time-consuming, requires larger volumes of organic solvents, can be difficult to automate. turkjps.org |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. nih.govlcms.cz | High selectivity, provides a very clean extract, can concentrate the analyte, easily automated. nih.gov | Can be more expensive and method development can be more complex. researchgate.net |
For a compound like this compound, which is a relatively non-polar chalcone (B49325), a reversed-phase SPE method would likely provide the cleanest extract for sensitive analysis by LC-MS/MS. A typical procedure would involve conditioning the SPE cartridge, loading the pre-treated biological sample (e.g., plasma diluted with a buffer), washing away interfering compounds with a weak solvent, and finally eluting the this compound with a strong organic solvent like methanol or acetonitrile.
Validation of Analytical Procedures (e.g., ICH guidelines)
Once a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has been developed, it must be validated to ensure it is suitable for its intended purpose. europa.eufda.gov Method validation is a regulatory requirement and provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of this compound in a specific biological matrix. fda.govnih.gov The International Council for Harmonisation (ICH) provides guidelines (specifically the Q2(R1) and the newer Q2(R2) guidelines) that are widely accepted for analytical method validation. europa.eunih.govossila.com
The key validation parameters that must be evaluated include:
Specificity/Selectivity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For an LC-MS/MS method, this is typically achieved by monitoring specific precursor-to-product ion transitions for this compound and ensuring no interfering peaks are present at its retention time in blank matrix samples.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu A calibration curve is generated by analyzing samples with known concentrations of this compound, and the correlation coefficient (r²) should ideally be ≥0.99. nih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. europa.eu It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent recovery or the relative error (%RE). almacgroup.com
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. almacgroup.com
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. almacgroup.com Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). almacgroup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. latamjpharm.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. latamjpharm.org The LOQ is typically the lowest concentration on the calibration curve. almacgroup.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, this could include variations in mobile phase composition, pH, flow rate, and column temperature.
Stability: The stability of this compound in the biological matrix must be assessed under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. nih.gov This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. almacgroup.com
The following tables provide hypothetical but representative acceptance criteria and data for the validation of an LC-MS/MS method for this compound in human plasma, based on typical industry standards and regulatory guidelines.
Table 1: Linearity of this compound in Human Plasma | Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) | | :--- | :--- | :--- | | 1.00 (LLOQ) | 0.98 | 98.0 | | 2.50 | 2.55 | 102.0 | | 10.0 | 10.1 | 101.0 | | 50.0 | 49.5 | 99.0 | | 200 | 203 | 101.5 | | 450 | 442 | 98.2 | | 500 | 505 | 101.0 | | Calibration Model | Linear, 1/x² weighting | | Correlation Coefficient (r²) | >0.995 |
Table 2: Accuracy and Precision of this compound in Human Plasma | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | 1.00 | 1.02 ± 0.09 | 102.0 | 8.8 | 1.05 ± 0.12 | 105.0 | 11.4 | | Low | 3.00 | 2.95 ± 0.15 | 98.3 | 5.1 | 3.08 ± 0.21 | 102.7 | 6.8 | | Medium | 150 | 148 ± 6.2 | 98.7 | 4.2 | 153 ± 8.1 | 102.0 | 5.3 | | High | 400 | 410 ± 12.7 | 102.5 | 3.1 | 395 ± 15.0 | 98.8 | 3.8 |
Acceptance Criteria: For LLOQ, accuracy should be within ±20% and precision ≤20%. For other QCs, accuracy should be within ±15% and precision ≤15%. nih.govalmacgroup.com
Future Research Directions and Translational Perspectives Preclinical Focus
Development of Novel Research Probes and Pharmacological Tools
To elucidate the mechanisms of action and identify the molecular targets of 4-Hydroxycordoin, the development of specialized research probes is a critical next step. These tools are essential for detailed pharmacological studies. A promising approach is the synthesis of a fluorescently labeled derivative of this compound. This could be achieved by incorporating a fluorescent tag, such as a nitrobenzofurazan (NBD) group, into the chalcone (B49325) structure. Such a probe would enable real-time visualization of the compound's uptake, subcellular distribution, and accumulation within living cells. nih.gov
Furthermore, bifunctional probes could be designed. These probes would not only contain a fluorescent reporter but also a reactive group for covalent labeling of target proteins. This would facilitate the identification of direct binding partners of this compound through techniques like affinity chromatography followed by mass spectrometry. Understanding these molecular interactions is fundamental to unraveling its therapeutic effects and potential off-target activities. nih.gov
Lead Compound Optimization for Preclinical Drug Discovery Efforts
While this compound exhibits promising biological activities, its development into a clinical candidate necessitates lead optimization to enhance its drug-like properties. danaher.com This iterative process involves the synthesis and evaluation of a series of analogues to establish a comprehensive structure-activity relationship (SAR). patsnap.comnih.gov
Key strategies for the optimization of this compound include:
Modification of the A and B Rings: Systematic alterations of the substitution patterns on both aromatic rings can influence potency and selectivity. The introduction of different functional groups, such as halogens, methoxy, or alkyl groups, can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with its biological targets. nih.gov
Alterations to the α,β-Unsaturated Ketone Moiety: This reactive group is often crucial for the biological activity of chalcones. However, it can also contribute to non-specific toxicity. Modifications to this linker, such as the synthesis of pyrazoline derivatives, can be explored to improve the therapeutic index.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). patsnap.com
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the rational design of new analogues with improved efficacy and safety profiles. patsnap.com
| Compound Class | Modification Strategy | Potential Improvement |
| Prenylated Chalcones | Introduction of various substituents on the aromatic rings | Enhanced anticancer potency and selectivity nih.gov |
| Quinolone Chalcones | Modification of the quinolone and/or phenyl ring moieties | Increased efficacy and metabolic stability nih.gov |
Investigation of Synergistic Effects with Other Bioactive Compounds in Cellular Models
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with established therapeutic agents is a promising avenue for future research. mdpi.comnih.gov Preclinical studies in various cancer cell lines can be designed to evaluate the potential of this compound to enhance the efficacy of conventional chemotherapeutic drugs. nih.gov
For instance, studies could explore the combination of this compound with drugs like 5-fluorouracil (B62378) or paclitaxel (B517696) in colon and lung cancer cell lines, respectively. nih.gov The synergistic, additive, or antagonistic effects can be quantified by calculating the combination index (CI). A CI value of less than 1 would indicate synergy, suggesting that the combination is more effective than the individual agents alone. mdpi.com Such studies could reveal the potential for this compound to lower the required doses of cytotoxic drugs, thereby reducing their associated side effects. researchgate.net
| Cell Line | Combination Agent | Observed Effect |
| HCT-116 (Colon Cancer) | 5-Fluorouracil | Potential for synergistic cytotoxicity nih.gov |
| A549 (Lung Cancer) | Paclitaxel | Potential for enhanced antiproliferative effects nih.gov |
| Breast Cancer Cells | Trastuzumab | Potential to overcome drug resistance nih.gov |
Exploration of this compound in New Disease Models (Non-Human)
To translate the promising in vitro findings into a more physiologically relevant context, the evaluation of this compound in non-human disease models is essential. nih.gov Based on its known anti-inflammatory and anticancer properties, several preclinical models are of particular interest.
Cancer Xenograft Models: The antitumor efficacy of this compound can be assessed in vivo using immunodeficient mice bearing human tumor xenografts. For example, its effect on the growth of oral squamous cell carcinoma could be investigated in a rat model where the cancer is induced by a carcinogen like 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.govnih.gov
Inflammatory Disease Models: To explore its anti-inflammatory potential, this compound could be tested in rodent models of inflammatory diseases, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation.
Infectious Disease Models: Given its reported antimicrobial activity, its efficacy against various pathogens could be evaluated in relevant animal models of infection.
These in vivo studies will provide crucial information on the pharmacokinetics, efficacy, and potential toxicity of this compound, which is necessary for its advancement towards clinical trials.
Advances in Chemoenzymatic Synthesis for Sustainable Production of Analogues
The sustainable and efficient synthesis of this compound and its analogues is a key consideration for its future development. Chemoenzymatic approaches, which combine the selectivity of enzymatic catalysts with the versatility of chemical reactions, offer a green and powerful alternative to traditional synthetic methods. nih.gov
Lipases, for instance, are versatile enzymes that can be used for the synthesis of chalcone derivatives under mild reaction conditions. mdpi.com The use of immobilized lipases in non-aqueous solvents can facilitate the synthesis of a diverse library of this compound analogues for SAR studies. researchgate.net This method offers several advantages, including high yields, simple workup procedures, and the potential for catalyst recycling. mdpi.com Furthermore, enzymatic reactions can be employed for the regioselective and stereoselective modification of the chalcone scaffold, enabling the synthesis of complex derivatives that would be challenging to produce through conventional chemistry. nih.govpolimi.it This approach not only promotes green chemistry principles but also accelerates the discovery of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 4-Hydroxycordoin, and how can researchers verify its purity and structural identity?
- Methodology :
-
Synthesis : Follow literature-derived protocols (e.g., isolation from natural sources or synthetic routes using aldol condensation or hydroxylation reactions). Ensure reaction conditions (temperature, catalysts) align with reported methodologies .
-
Characterization : Use a combination of spectroscopic techniques:
-
NMR (¹H, ¹³C, DEPT, COSY) for structural elucidation.
-
HPLC-MS for purity assessment (>95% by area normalization).
-
Melting point comparison with literature data.
-
Verification : Cross-reference with databases like SciFinder or Reaxys to confirm novelty or identity. For known compounds, cite prior studies with matching analytical data .
- Example Workflow :
| Step | Technique | Purpose | Criteria |
|---|---|---|---|
| 1 | Column Chromatography | Purification | Purity ≥90% |
| 2 | ¹H NMR | Structural confirmation | Match peak splitting and integrals |
| 3 | HPLC-MS | Purity check | Single peak retention time |
Q. How should researchers design experiments to evaluate this compound’s biological activity while minimizing false positives?
- Methodology :
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative (solvent-only) controls.
- Dose-Response Curves : Test a minimum of five concentrations (e.g., 1–100 µM) in triplicate.
- Assay Validation : Use orthogonal assays (e.g., MTT for cell viability + caspase-3 activation for apoptosis) to confirm mechanisms .
- Statistical Rigor : Apply ANOVA with post-hoc tests (p<0.05) and report confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodology :
-
Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with computational NMR prediction (e.g., DFT calculations) to reconcile discrepancies .
-
Sample Purity : Re-evaluate conflicting studies for potential impurities via LC-MS or elemental analysis.
-
Contextual Factors : Compare solvent systems (e.g., DMSO vs. CDCl₃ in NMR) and temperature conditions affecting spectral shifts .
- Case Study :
-
Conflict : Two studies report differing ¹³C NMR shifts for C-4 (δ 165 ppm vs. δ 168 ppm).
-
Resolution : Re-run NMR in a common solvent (CD₃OD) and validate with X-ray data.
Q. What strategies are effective for elucidating this compound’s mechanism of action when preliminary data suggests off-target effects?
- Methodology :
-
Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with MS) to identify binding partners .
-
CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal genes.
-
Pathway Analysis : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map affected pathways .
- Example Framework :
| Approach | Tool | Outcome |
|---|---|---|
| Affinity Purification | Biotinylated this compound | Identify protein interactors |
| Network Analysis | STRING Database | Map enriched pathways |
Q. How can computational models enhance the interpretation of this compound’s reactivity and stability under varying pH conditions?
- Methodology :
- Molecular Dynamics (MD) : Simulate protonation states at physiological pH (7.4) and acidic/alkaline extremes.
- DFT Calculations : Predict degradation pathways (e.g., hydrolysis at C-4 hydroxyl group).
- Validation : Compare in silico results with accelerated stability testing (40°C/75% RH for 6 months) .
Methodological Frameworks for Research Design
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s therapeutic potential?
- FINER Criteria :
- Feasible : Ensure access to synthetic analogs for structure-activity relationship (SAR) studies.
- Novel : Address gaps (e.g., lack of data on blood-brain barrier penetration).
- Ethical : Use in vitro models before animal testing .
- PICO Template :
- Population : Cancer cell lines (e.g., MCF-7, HeLa).
- Intervention : this compound at IC₅₀ doses.
- Comparison : Untreated controls + standard chemotherapeutics.
- Outcome : Apoptosis rate (via flow cytometry) .
Data Analysis and Reporting Standards
Q. How should researchers address variability in bioactivity data across independent studies on this compound?
- Methodology :
- Meta-Analysis : Pool data from ≥3 studies using random-effects models.
- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and report heterogeneity (I² statistic).
- Reporting : Adhere to PRISMA guidelines for systematic reviews .
Q. What are the best practices for documenting negative or inconclusive results in this compound research?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
